molecular formula C12H14F3NO3S B12616174 Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione CAS No. 921603-22-7

Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione

Cat. No.: B12616174
CAS No.: 921603-22-7
M. Wt: 309.31 g/mol
InChI Key: QZGQYVRIFAZYKB-UHFFFAOYSA-N
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Description

Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione is a compound that combines the structural features of morpholine and trifluoromethyl-substituted thiophenyl butanedione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione typically involves the reaction of morpholine with 4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions[][2].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction[2][2].

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives[2][2].

Scientific Research Applications

Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione is unique due to the presence of both morpholine and trifluoromethyl-substituted thiophenyl butanedione moieties.

Properties

CAS No.

921603-22-7

Molecular Formula

C12H14F3NO3S

Molecular Weight

309.31 g/mol

IUPAC Name

morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione

InChI

InChI=1S/C8H5F3O2S.C4H9NO/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;1-3-6-4-2-5-1/h1-3H,4H2;5H,1-4H2

InChI Key

QZGQYVRIFAZYKB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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